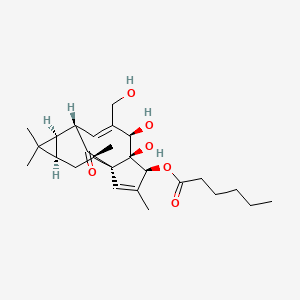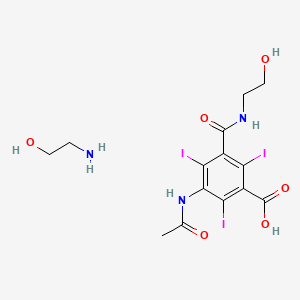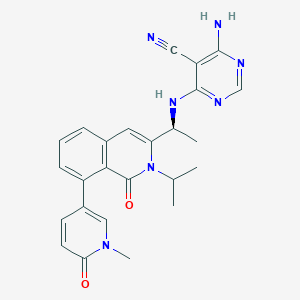
JD-5037
Vue d'ensemble
Description
JD-5037 est un antagoniste inverse des cannabinoïdes à restriction périphérique qui cible le récepteur cannabinoïde de type 1. Il est principalement étudié en tant que candidat médicament anti-obésité. Le composé est hautement sélectif pour le récepteur cannabinoïde de type 1, avec une affinité de liaison significativement plus élevée que pour le récepteur cannabinoïde de type 2 . This compound ne traverse pas facilement la barrière hémato-encéphalique, ce qui minimise le risque d'effets secondaires psychiatriques qui étaient associés aux antagonistes des récepteurs cannabinoïdes précédents .
Mécanisme D'action
Target of Action
JD-5037 is an anti-obesity drug candidate that acts as a peripherally-restricted cannabinoid inverse agonist at CB1 receptors . It is very selective for the CB1 subtype, with a Ki of 0.35nM, showing >700-fold higher affinity than it has for CB2 receptors .
Mode of Action
This compound interacts with its target, the CB1 receptor, by acting as an inverse agonist. This means it binds to the CB1 receptor and induces a response opposite to that of an agonist. It decreases the activity of the receptor, leading to a reduction in the effects mediated by endocannabinoids .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to regulate autophagy in the tibialis anterior skeletal muscle in both lean and obese mice . Autophagy is a lysosome-dependent catabolic process whereby misfolded proteins and organelles are degraded and recycled for multiple processes . This compound also attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway .
Pharmacokinetics
A preclinical toxicity study of JD5037 in rats and beagle dogs reported non-observed-adverse-effect-levels (NOAELs) in rats (150 mg/kg) and dogs (20 mg/kg in males and 75 mg/kg in females) . JD5037 showed non-linear kinetics where high dose levels showed plasma saturation with lower plasma drug concentrations .
Result of Action
The anti-obesity effects of this compound are believed to be mediated by blockade of peripheral CB1 receptors, resulting in decreased leptin expression and secretion and increased leptin clearance by the kidneys . In obese mice given the drug, the resulting resensitization to leptin levels produced decreased food intake, weight loss, and normalized responses to glucose and insulin .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the presence of food in the gastrointestinal tract may increase the absorption of JD5037 . This indicates that the pharmacokinetics and thus the efficacy of this compound can be influenced by the diet of the individual .
Analyse Biochimique
Biochemical Properties
JD-5037 interacts with CB1 receptors, which are part of the endocannabinoid system (ECS). The ECS regulates energy metabolism and has been implicated in the pathogenesis of metabolic diseases . This compound’s antiobesity effects are believed to be mediated by blockade of peripheral CB1 receptors, resulting in decreased leptin expression and secretion and increased leptin clearance by the kidneys .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to regulate autophagy in the tibialis anterior skeletal muscle in both lean and obese mice . In obese mice given this compound, the resulting resensitization to leptin levels produced decreased food intake, weight loss, and normalized responses to glucose and insulin .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with CB1 receptors. It acts as an inverse agonist, blocking the activity of these receptors . This results in decreased leptin expression and secretion and increased leptin clearance by the kidneys .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. In animal studies, this compound does not readily cross the blood-brain barrier, which means it is not expected to produce the psychiatric side effects in humans which led to the withdrawal of rimonabant from the market .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A preclinical toxicity study of this compound in rats and beagle dogs reported NOAELs (No Observed Adverse Effect Levels) in rats (150 mg/kg) and dogs (20 mg/kg in males and 75 mg/kg in females) .
Metabolic Pathways
This compound is involved in the endocannabinoid system’s metabolic pathways. It interacts with CB1 receptors, which play a crucial role in energy metabolism .
Transport and Distribution
This compound is distributed within cells and tissues via its interactions with CB1 receptors . It is a peripherally-restricted compound, meaning it does not readily cross the blood-brain barrier .
Subcellular Localization
The subcellular localization of this compound is largely determined by its interactions with CB1 receptors. As a peripherally-restricted compound, it primarily interacts with these receptors located outside the central nervous system .
Méthodes De Préparation
La synthèse de JD-5037 implique plusieurs étapes, y compris la formation d'un cycle pyrazole et l'introduction de groupes sulfonyle et chlorophényle. La voie de synthèse commence généralement par la préparation de composés intermédiaires, qui sont ensuite soumis à diverses conditions réactionnelles pour former le produit final. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour améliorer le rendement et la pureté tout en minimisant les coûts et l'impact environnemental .
Analyse Des Réactions Chimiques
JD-5037 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans this compound.
Substitution : Les groupes chlorophényle dans this compound peuvent subir des réactions de substitution avec différents nucléophiles. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles comme le méthylate de sodium.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier le comportement des antagonistes des récepteurs cannabinoïdes.
Médecine : Exploré comme traitement potentiel de l'obésité et des troubles métaboliques associés.
Mécanisme d'action
This compound exerce ses effets en bloquant les récepteurs cannabinoïdes de type 1 périphériques. Ce blocage entraîne une diminution de l'expression et de la sécrétion de leptine, ainsi qu'une augmentation de la clairance de la leptine par les reins. La resensibilisation aux niveaux de leptine entraîne une diminution de l'apport alimentaire, une perte de poids et une amélioration des réponses au glucose et à l'insuline . Le mécanisme d'action du composé implique l'inhibition de voies de signalisation spécifiques associées au récepteur cannabinoïde de type 1 .
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
JD-5037 est unique par rapport aux autres antagonistes des récepteurs cannabinoïdes en raison de sa forte sélectivité pour le récepteur cannabinoïde de type 1 et de son incapacité à traverser la barrière hémato-encéphalique. Cela minimise le risque d'effets secondaires psychiatriques. Les composés similaires incluent :
Rimonabant : Un antagoniste des récepteurs cannabinoïdes antérieur qui a été retiré du marché en raison d'effets secondaires psychiatriques.
Ibipinabant (SLV-319) : Un autre antagoniste des récepteurs cannabinoïdes avec un potentiel thérapeutique similaire mais des propriétés pharmacocinétiques différentes. L'unicité de this compound réside dans sa restriction périphérique, qui lui permet d'exercer ses effets thérapeutiques sans affecter le système nerveux central.
Propriétés
IUPAC Name |
(2S)-2-[[[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCSIQFTNPTSLO-RPWUZVMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl2N5O3S | |
| Record name | JD5037 | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/JD5037 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030409 | |
| Record name | JD5037 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392116-14-1 | |
| Record name | JD5037 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392116141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JD5037 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JD-5037 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENZ75DG2Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of JD5037?
A1: JD5037 acts as a potent and selective inverse agonist of the cannabinoid-1 receptor (CB1R), specifically targeting the receptor in peripheral tissues while demonstrating limited penetration into the central nervous system [, ]. This peripheral restriction is a key characteristic that differentiates JD5037 from earlier CB1R antagonists like rimonabant, which exhibited significant central side effects [].
Q2: What are the downstream effects of JD5037 binding to peripheral CB1R?
A2: JD5037's interaction with peripheral CB1R triggers a cascade of beneficial metabolic effects. In the liver, it counteracts diet-induced insulin resistance by reducing de novo synthesis of long-chain ceramides, specifically by inhibiting serine-palmitoyl transferase (SPT) activity and reducing ceramide synthase (CerS) expression []. It also improves glucose tolerance, increases energy expenditure, and reduces hepatic steatosis through modulation of Sirtuin-1 (Sirt1), mechanistic target of rapamycin complex 2 (mTORC2), and 5′adenosine monophosphate–activated protein kinase (AMPK) signaling pathways [].
Q3: How does JD5037 affect atherosclerosis development?
A3: Studies highlight the role of endothelial CB1R in atherosclerosis. JD5037, by antagonizing these receptors, reduces arterial inflammation, limits lipid uptake in endothelial cells, and ultimately attenuates plaque development []. Mechanistically, this involves downregulation of caveolin-1 (CAV1), a protein crucial for lipid transcytosis []. Furthermore, JD5037 reduces macrophage proliferation and inflammatory reprogramming in atherosclerotic plaques, further contributing to its atheroprotective effects [].
Q4: Does JD5037 demonstrate efficacy in mitigating obesity-related dyslipidemia?
A4: Yes, JD5037 has shown promise in addressing diabetic dyslipidemia. Preclinical studies demonstrate that it effectively reduces hepatic steatosis, lowers the rate of hepatic VLDL secretion, and increases hepatic LDLR expression []. It also decreases circulating levels of proprotein convertase subtilisin/kexin type 9 (PCSK9), contributing to improved lipid profiles [].
Q5: Does JD5037 hold promise for treating liver fibrosis?
A6: Preclinical data suggests that JD5037 can attenuate liver fibrosis. Studies indicate that it achieves this by targeting the CB1 receptor/β‐arrestin1/Akt pathway [].
Q6: How does JD5037 impact hepatocellular carcinoma (HCC) progression?
A7: JD5037 exhibits anti-tumor effects in preclinical models of HCC. It suppresses the growth of chemically induced HCC by interfering with the endocannabinoid/CB1R system, which is often upregulated in this type of cancer []. By blocking CB1R, JD5037 downregulates the expression of tumor-promoting genes like indoleamine 2,3‐dioxygenase, ultimately hindering HCC progression [].
Q7: Is JD5037 effective in treating pulmonary hypertension?
A8: While JD5037 alone does not dramatically affect pulmonary hypertension, combining it with the AMPK activator metformin shows a trend towards greater efficacy than either compound alone in a rat monocrotaline-induced PH model []. This suggests potential synergistic effects between these two compounds in managing this condition.
Q8: Has the chemical structure of JD5037 been characterized?
A9: While the exact structure of JD5037 is not detailed in the provided research, its synthesis and structural characterization, including the production of its octadeuterated form ([2H8]-JD5037), have been reported []. This deuterated form is valuable for quantitative analysis of JD5037 in clinical ADME (absorption, distribution, metabolism, excretion) studies [].
Q9: Are there any known isoforms of the human CB1R that JD5037 might interact with?
A10: While not extensively discussed in the provided research, emerging evidence suggests the presence of novel human CB1R isoforms, particularly in hepatocytes and β-cells, which may play a role in regulating metabolism [, ]. Further research is needed to determine if JD5037 interacts with these isoforms and how such interactions might influence its therapeutic profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















